
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brominated compounds, such as 1-bromo-2-(bromomethyl)benzene , are typically used in organic synthesis. They often serve as intermediates in the preparation of other compounds .
Synthesis Analysis
The synthesis of brominated compounds can vary greatly depending on the specific compound. For example, bromoacetone is prepared by combining bromine and acetone, with catalytic acid .Molecular Structure Analysis
The molecular structure of a brominated compound can be determined using various techniques, including NMR and X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo a variety of reactions. For instance, 2-bromo-2-methylpropane can undergo a reaction known as an E2 mechanism, which is a type of elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary greatly. For example, 1-bromo-2-methylpropane has a molecular weight of 137.018 .Wissenschaftliche Forschungsanwendungen
Supercritical Fluid Chromatography-Microwave-Induced Plasma Mass Spectrometry (SFC-MIP-MS)
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane serves as a test compound in the determination of halogenated hydrocarbons at trace levels using SFC-MIP-MS. This analytical technique combines supercritical fluid chromatography (SFC) with microwave-induced plasma mass spectrometry (MIP-MS). Researchers can detect and quantify halogenated compounds with high sensitivity and selectivity using this method .
Selective Sensing of Copper (II) Ions
Dynamic phosphorescence quenching of 1-bromo-2-(bromomethyl)-3,3-dimethylbutane (without deoxygenation) has been employed for selective sensing of Cu (II) ions at nanogram levels. The compound exhibits specific interactions with copper ions, making it a promising candidate for chemical sensors or environmental monitoring .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(bromomethyl)-3,3-dimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-7(2,3)6(4-8)5-9/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFVKCDXYJZKJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-3,3-dimethylbutane | |
CAS RN |
14924-49-3 |
Source


|
| Record name | 1-bromo-2-(bromomethyl)-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)
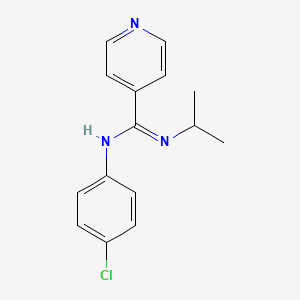
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)
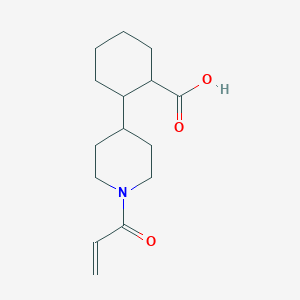

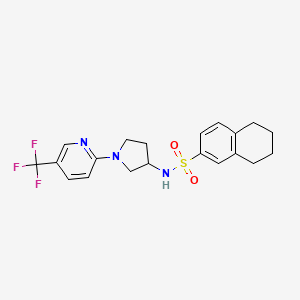
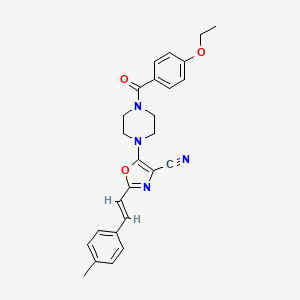

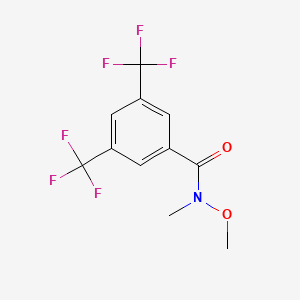
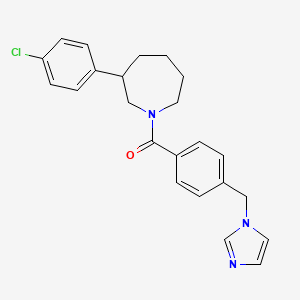

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)
